N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has drawn significant interest due to its unique chemical structure and potential applications in various scientific fields. This molecule belongs to the class of sulfonamides, which are known for their diverse biological activities and applications.
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(16-7-5-14(2)6-8-16)13-18(20-22)15-9-11-17(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGVDJUWFIIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole core is synthesized through the reaction of a hydrazine derivative with a β-keto ester in a solvent such as ethanol under reflux conditions.
Introduction of the Methylphenyl Group: : The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Ethanesulfonylation: : The intermediate compound undergoes a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base like triethylamine.
Methanesulfonamide Formation: : Finally, the desired methanesulfonamide functionality is introduced via reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods involve scale-up processes using batch or continuous flow techniques to ensure consistent quality and yield. Optimized reaction conditions such as temperature, solvent choice, and reactant concentrations are critical to maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and phenyl rings, often using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can modify the ethanesulfonyl and methanesulfonamide groups, employing reducing agents such as lithium aluminum hydride.
Substitution: : Various substitution reactions can occur at the phenyl and pyrazole rings, using halogenating agents like bromine or nucleophiles like ammonia.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, room temperature.
Reduction: : Lithium aluminum hydride, dry ether, reflux.
Substitution: : Bromine, dichloromethane, ambient temperature.
Major Products Formed
Oxidation: : Corresponding sulfone derivatives.
Reduction: : Alcohols or amines, depending on the site of reduction.
Substitution: : Halogenated or amino-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial and Anti-inflammatory Properties
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is being investigated for its potential as a lead compound in developing new antibacterial agents or anti-inflammatory drugs. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further exploration in this area.
Cancer Therapeutics
The compound may also be suitable for exploring novel therapeutic pathways in treating malignancies. Its structural similarities to other pyrazole derivatives, which have shown the ability to inhibit enzyme activities and modulate signaling pathways, suggest that it may interact with key proteins involved in cancer mechanisms.
Case Studies and Research Findings
Several studies have documented the biological activities of structurally similar compounds, providing insights into potential applications for this compound:
- Antimicrobial Activity : Related pyrazole derivatives have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects.
- Anticancer Activity : Research on compounds with similar structures has shown promising anticancer activities through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
- Wnt Signaling Pathway Modulation : Some studies indicate that compounds with pyrazole structures can influence Wnt signaling pathways, which are implicated in cancer progression and other diseases.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is primarily attributed to its ability to interact with and inhibit specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to enzyme inhibition. In the context of cancer treatment, it targets key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Compared to other similar compounds, N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its specific structural features:
Sulfonamide Group: : Unlike many other sulfonamides, its structure offers enhanced stability and specificity for enzyme inhibition.
Pyrazole Core: : This core provides unique reactivity patterns and biological activities.
List of Similar Compounds
Sulfanilamide: : The parent compound in the sulfonamide class.
Sulfamethoxazole: : A widely used antibiotic.
Celecoxib: : A COX-2 inhibitor with anti-inflammatory properties.
This comprehensive look at this compound highlights its intriguing characteristics and potential across various scientific fields.
Biological Activity
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure
The compound features a pyrazole ring substituted with an ethanesulfonyl group and a phenyl group, which is characteristic of many biologically active compounds. Its chemical formula is C18H22N4O4S2, and its structure can be depicted as follows:
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The process includes the formation of the pyrazole ring through condensation reactions followed by sulfonation and functionalization steps to introduce the desired substituents.
Antitumor Activity
Recent studies have highlighted the antitumor properties of similar pyrazole derivatives. For instance, compounds with structural similarities demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through modulation of key proteins such as Bax and Bcl-2, leading to increased cell death in tumor cells while sparing normal cells .
Antimicrobial Properties
The biological evaluation of related sulfonamide compounds has shown promising antimicrobial activity against several pathogens. For example, derivatives tested against bacteria like E. coli and fungi such as C. albicans exhibited notable inhibitory effects. The mode of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in disease processes. Compounds with similar structures have been reported to inhibit carbonic anhydrase and other enzymes linked to inflammation and cancer progression .
Case Study 1: Antitumor Evaluation
In a controlled study, a series of pyrazole derivatives were synthesized and screened for their cytotoxicity against HeLa cells. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a more effective treatment option .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of sulfonamide derivatives against E. coli and S. aureus. Results indicated that certain modifications to the pyrazole structure enhanced antibacterial activity, suggesting that this compound could be developed into a potent antimicrobial agent .
Research Findings Summary Table
Q & A
Q. Optimization Strategies :
- Design of Experiments (DoE) : Systematic variation of temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. sulfonyl chloride) to maximize yield .
- Catalysis : Use of triethylamine or DMAP to accelerate sulfonylation .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (C–C: 1.52–1.54 Å) and dihedral angles (e.g., 85.3° between pyrazole and phenyl rings), with R-factors <0.06 ensuring accuracy .
- Spectroscopy :
Advanced: How do substituents on the pyrazole and phenyl rings influence biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) Insights :
- 4-Methylphenyl Group : Enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .
- Sulfonamide Moieties : Critical for hydrogen bonding with target enzymes (e.g., cyclooxygenase-2), as shown in docking studies .
- Dihydropyrazole Conformation : Planar geometry (from X-ray data) facilitates π-π stacking with aromatic residues in binding pockets .
Q. Experimental Validation :
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
Common sources of discrepancies include:
- Assay Conditions : Variations in pH (7.4 vs. 6.8) or serum protein content alter compound bioavailability .
- Purity : Impurities >2% (e.g., unreacted sulfonyl chloride) can skew activity; validate via HPLC-MS .
- Structural Analogues : Misassignment of regioisomers (e.g., 3- vs. 5-substituted pyrazoles) may occur; confirm by 2D-NMR (NOESY) .
Q. Resolution Workflow :
Reproduce assays under standardized conditions (e.g., PBS buffer, 37°C).
Cross-validate with orthogonal techniques (e.g., SPR vs. fluorescence polarization) .
Basic: What physicochemical properties are critical for pharmacological studies?
Methodological Answer:
Key properties include:
- Solubility : Aqueous solubility <10 µg/mL (predicted via Hansen parameters) necessitates formulation with cyclodextrins .
- logP : Experimental logP of 3.5 ± 0.2 (shake-flask method) indicates moderate lipophilicity .
- Polar Surface Area (PSA) : 95–100 Ų (calculated), suggesting limited blood-brain barrier penetration .
Advanced: How can computational modeling predict binding affinity to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 6COX) to identify key interactions (e.g., sulfonamide–Arg120 hydrogen bonds) .
- MD Simulations : 100-ns trajectories assess stability of ligand-enzyme complexes (RMSD <2.0 Å acceptable) .
- Validation : Compare predicted IC with experimental enzyme inhibition assays (e.g., COX-2 ELISA) .
Basic: What impurities arise during synthesis, and how are they managed?
Methodological Answer:
- Common Impurities :
- Unreacted Intermediates : Residual β-keto sulfone (detected via TLC, R 0.5).
- Di-sulfonylated Byproducts : Formed via over-reaction; minimized by controlling sulfonyl chloride stoichiometry .
- Removal :
- Column chromatography (silica gel, hexane/EtOAc gradient).
- Recrystallization in ethanol/water (70:30 v/v) .
Advanced: What models evaluate pharmacokinetics and toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
